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Abstract
Isoquinoline-6-carbaldehyde is a pivotal heterocyclic building block in the landscape of

organic synthesis and medicinal chemistry. As a derivative of isoquinoline, a structural motif

present in numerous alkaloids and pharmacologically active compounds, it serves as a

versatile precursor for the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the physical and chemical

properties of Isoquinoline-6-carbaldehyde, detailed experimental protocols for its synthesis,

and an exploration of its significance in drug discovery, particularly focusing on the broader

context of isoquinoline derivatives' biological activities.

Core Physical and Chemical Properties
Isoquinoline-6-carbaldehyde is a solid at room temperature, typically appearing as an off-

white to pale yellow crystalline powder.[1] It possesses a characteristic aromatic odor. Due to

the presence of the aldehyde group and the nitrogen atom in the isoquinoline ring, the

molecule exhibits a neutral to slightly acidic nature. For optimal stability, it should be stored in a

cool, dry place, away from light, moisture, and sources of ignition.[2] The compound has a shelf

life of up to two years under recommended storage conditions. It is important to handle this

compound with care as it is potentially toxic if ingested or inhaled.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b065355?utm_src=pdf-interest
https://www.benchchem.com/product/b065355?utm_src=pdf-body
https://www.benchchem.com/product/b065355?utm_src=pdf-body
https://www.benchchem.com/product/b065355?utm_src=pdf-body
https://www.rsc.org/suppdata/ra/c4/c4ra16388e/c4ra16388e1.pdf
https://www.benchchem.com/pdf/Application_Note_Protocol_for_the_Preparation_of_Isoquinoline_6_carboxamides.pdf
https://www.benchchem.com/pdf/Application_Note_Protocol_for_the_Preparation_of_Isoquinoline_6_carboxamides.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A summary of its key physical and chemical properties is presented in Table 1.

Property Value Reference(s)

Molecular Formula C₁₀H₇NO [1]

Molecular Weight 157.17 g/mol [1]

CAS Number 173089-81-1 [3]

Appearance
Off-white to pale yellow

crystalline solid
[1]

Melting Point 73–75 °C [1]

Boiling Point Data not available

Density ~1.202 g/cm³

Solubility

Soluble in organic solvents

such as ethanol and

chloroform; Slightly soluble in

water.

[2]

Purity ≥ 95% (NMR) [3]

Chemical Reactivity and Synthesis
The chemical reactivity of Isoquinoline-6-carbaldehyde is primarily dictated by the aldehyde

functional group and the isoquinoline core. The aldehyde group is susceptible to nucleophilic

attack and can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an

alcohol, and condensation with amines to form imines. The isoquinoline ring system, being

electron-deficient, can participate in various substitution reactions.

Synthesis Protocol: From 6-Bromoisoquinoline
A common and effective method for the synthesis of Isoquinoline-6-carbaldehyde is the

palladium-catalyzed carbonylation of 6-bromoisoquinoline, followed by reduction of the

resulting ester and subsequent oxidation to the aldehyde. A detailed multi-step protocol

adapted from a patented procedure is outlined below.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.rsc.org/suppdata/ra/c4/c4ra16388e/c4ra16388e1.pdf
https://www.rsc.org/suppdata/ra/c4/c4ra16388e/c4ra16388e1.pdf
http://www.arkpharmtech.com/product/40637.html
https://www.rsc.org/suppdata/ra/c4/c4ra16388e/c4ra16388e1.pdf
https://www.rsc.org/suppdata/ra/c4/c4ra16388e/c4ra16388e1.pdf
https://www.benchchem.com/pdf/Application_Note_Protocol_for_the_Preparation_of_Isoquinoline_6_carboxamides.pdf
http://www.arkpharmtech.com/product/40637.html
https://www.benchchem.com/product/b065355?utm_src=pdf-body
https://www.benchchem.com/product/b065355?utm_src=pdf-body
https://patents.google.com/patent/CN104370813A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Synthesis of Methyl Isoquinoline-6-carboxylate

In a reaction vessel, dissolve 6-bromoisoquinoline (1 equivalent) and sodium acetate (1.3

equivalents) in a 1:1 mixture of dimethylformamide (DMF) and methanol (MeOH).

Add palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) as catalysts.

Pressurize the vessel with carbon monoxide (CO) to 3 bar.

Heat the reaction mixture to 95–105 °C and stir for 15 hours.

After completion, cool the mixture, filter through celite, and concentrate under reduced

pressure.

The crude product is then purified by silica gel column chromatography.

Step 2: Reduction to (Isoquinolin-6-yl)methanol

Dissolve the methyl isoquinoline-6-carboxylate (1 equivalent) in anhydrous tetrahydrofuran

(THF).

Cool the solution to -5 to 0 °C.

Slowly add a solution of lithium aluminium hydride (LiAlH₄) (1.2 equivalents) in anhydrous

THF while maintaining the temperature.

After the reaction is complete (monitored by TLC), quench the reaction by sequential addition

of water and a sodium hydroxide solution.

Filter the mixture and concentrate the filtrate. The crude product is purified by silica gel

column chromatography.

Step 3: Oxidation to Isoquinoline-6-carbaldehyde

Dissolve (isoquinolin-6-yl)methanol (1 equivalent) and manganese dioxide (MnO₂) (1.5

equivalents) in THF.

Stir the mixture at 50–55 °C for 6–8 hours.
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Upon completion, cool the mixture and filter through celite to remove the solid.

Concentrate the filtrate and purify the resulting crude product by silica gel column

chromatography to yield Isoquinoline-6-carbaldehyde.[4]

Step 1: Carbonylation

Step 2: Reduction

Step 3: Oxidation

6-Bromoisoquinoline
Methyl Isoquinoline-6-carboxylate 95-105°C

CO, MeOH, Pd(OAc)₂, PPh₃

(Isoquinolin-6-yl)methanol1. LiAlH₄, THF
2. Quench

Isoquinoline-6-carbaldehyde

 50-55°C

MnO₂, THF

Click to download full resolution via product page

Synthesis workflow for Isoquinoline-6-carbaldehyde.

Spectroscopic Data
The structural elucidation of Isoquinoline-6-carbaldehyde is confirmed through various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide characteristic signals for the aldehyde proton and the

carbons of the isoquinoline ring system.
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1H NMR (400 MHz, CDCl₃):

δ 10.37 (s, 1H): Aldehyde proton (-CHO)

δ 9.31 (s, 1H): Proton at C1

δ 8.96 (d, J = 6.0 Hz, 1H): Aromatic proton

δ 8.69 (d, J = 6.0 Hz, 1H): Aromatic proton

δ 8.20 (t, J = 8.2 Hz, 2H): Aromatic protons

δ 7.75 (dd, J = 8.0, 7.3 Hz, 1H): Aromatic proton[1]

13C NMR (101 MHz, CDCl₃):

δ 192.7: Carbonyl carbon (C=O)

δ 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9: Aromatic carbons[1]

Mass Spectrometry (MS)
Low-resolution mass spectrometry (LRMS) with electrospray ionization (ESI) shows a

protonated molecular ion peak.

LRMS (ESI): m/z calculated for C₁₀H₇NO [M+H]⁺, 158.1; found, 158.0.[1]

Infrared (IR) Spectroscopy
While a specific experimental spectrum for Isoquinoline-6-carbaldehyde is not readily

available, the expected characteristic absorption bands would include:

~1700 cm⁻¹: A strong C=O stretching vibration from the aldehyde group.

~2850-2750 cm⁻¹: C-H stretching of the aldehyde proton.

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the isoquinoline ring.
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Role in Drug Discovery and Biological Activity
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of

many biologically active compounds.[5] Derivatives of isoquinoline exhibit a wide range of

pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral

effects.[5][6]

While specific studies on the biological activity of Isoquinoline-6-carbaldehyde are limited, its

role as a key intermediate allows for the synthesis of a diverse library of compounds for drug

screening. Isoquinoline derivatives have been shown to exert their effects through various

mechanisms, including the modulation of critical signaling pathways.

One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)

signaling pathway, which plays a crucial role in inflammation and cancer.[7] Some isoquinoline

derivatives have demonstrated the ability to inhibit this pathway, thereby reducing the

expression of pro-inflammatory mediators.[7]
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Generalized NF-κB Inhibitory Pathway of Isoquinoline Derivatives
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Generalized inhibitory action of isoquinoline derivatives on the NF-κB pathway.

The anticancer effects of isoquinoline alkaloids are also well-documented, with mechanisms

including the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] By

serving as a starting material, Isoquinoline-6-carbaldehyde is instrumental in the synthesis of

novel compounds that can be evaluated for their potential to modulate these and other cellular

pathways implicated in disease.

Conclusion
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Isoquinoline-6-carbaldehyde is a compound of significant interest to the scientific community,

particularly those involved in synthetic organic chemistry and drug development. Its well-

defined physical and chemical properties, coupled with established synthetic routes, make it a

valuable and accessible building block. The versatile reactivity of its aldehyde group and

isoquinoline core allows for the creation of diverse molecular architectures. Further

investigation into the direct biological activities of Isoquinoline-6-carbaldehyde and its

immediate derivatives could unveil novel therapeutic leads, building upon the rich

pharmacological history of the isoquinoline scaffold. This guide serves as a foundational

resource to facilitate and inspire such future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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